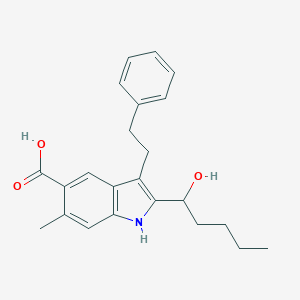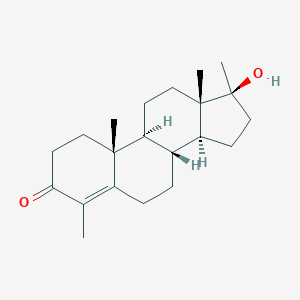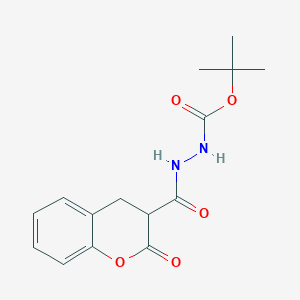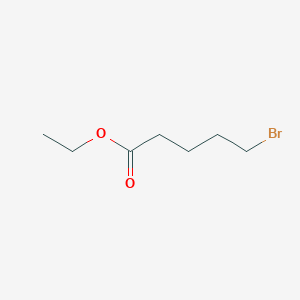![molecular formula C24H32O6 B130375 (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carbonsäure CAS No. 192057-49-1](/img/structure/B130375.png)
(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid, also known as (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid, is a useful research compound. Its molecular formula is C24H32O6 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
Budesonid-20-Carbonsäure wurde bei der Entwicklung von Arzneimittel-Abgabesystemen eingesetzt. So wurde es beispielsweise in Lignin-Nanopartikeln für die pH-gesteuerte und tensid-responsive Freisetzung eingeschlossen. Diese Anwendung ist besonders vielversprechend für Darmabgabekontrollen und bietet einen kontrollierten Freisetzungsmechanismus, der auf die natürlichen Reize des Körpers reagiert .
Formulierungen mit verlängerter Freisetzung
Die Verbindung wurde in Pektin/Polyacrylamid-Hydrogelen für eine verlängerte Freisetzung verwendet. Diese Formulierung ist so konzipiert, dass sie der sauren Natur des Magen- und Darmmilieus standhält und sicherstellt, dass das Medikament an der gewünschten Stelle im Magen-Darm-Trakt freigesetzt wird .
Antikrebsanwendungen
Aufgrund seiner entzündungshemmenden Eigenschaften wird Budesonid-20-Carbonsäure für die Behandlung von Erkrankungen wie ulzerative Kolitis erforscht. Die Fähigkeit der Verbindung, Entzündungen zu reduzieren, ohne die systemischen Nebenwirkungen, die mit Kortikosteroiden verbunden sind, macht sie zu einem attraktiven Kandidaten für topische Behandlungen .
Polymerbasierte Nanokonjugate
Forscher haben die Kopplung von Budesonid-20-Carbonsäure an hydrophile Polymere wie Poly(Apfelsäure) untersucht. Diese Nanokonjugate können in Mikropartikeln für die Lungenverabreichung eingebettet werden und bieten möglicherweise einen neuen Weg für die Behandlung von Atemwegserkrankungen .
Biopolymer-Verwertung
Die Wechselwirkung der Verbindung mit Lignin wurde untersucht, um Lignin-Aggregationsvorgänge zu verstehen. Diese Forschung ist nicht nur für die Eintrapment und Freisetzung von Arzneimitteln entscheidend, sondern auch für die Verwertung von Lignin als Biopolymer, das ein bedeutendes Nebenprodukt von Bioraffinerieprozessen ist .
Antioxidative Aktivität
Die Struktur von Budesonid-20-Carbonsäure ermöglicht es ihr, eine signifikante antioxidative Aktivität zu zeigen. Diese Eigenschaft kann in verschiedenen Anwendungen genutzt werden, einschließlich der Entwicklung neuer Materialien, die oxidativen Stress abmildern können .
Amphiphile Eigenschaften für Nanostrukturen
Die amphiphile Natur von Budesonid-20-Carbonsäure aufgrund ihrer Carboxylgruppen ist bei der Bildung von Nanostrukturen nutzbar. Diese Strukturen können für die supramolekulare Selbstassemblierung verwendet werden, ein kritischer Prozess in Nanotechnologieanwendungen .
Biokompatible Photolumineszenz-Emitter
Im nanoskaligen Bereich wurden Partikel, die Budesonid-20-Carbonsäure enthalten, als biokompatible Photolumineszenz-Emitter eingesetzt. Diese Anwendung ist besonders relevant im Bereich der Bio-Bildgebung und könnte zu Fortschritten in der medizinischen Diagnostik führen .
Wirkmechanismus
Target of Action
Budesonide 20-Carboxylic Acid, also known as Budesonide, is a glucocorticoid . Its primary targets are the glucocorticoid receptors (GRs) found in almost all cells of the body. These receptors play a crucial role in regulating the body’s immune response and inflammation .
Mode of Action
Budesonide interacts with its targets, the GRs, by binding to them. This binding depresses the activity of endogenous chemical mediators of inflammation, such as kinins and prostaglandins . This interaction results in a decrease in inflammation and an overall reduction in the immune response .
Biochemical Pathways
Upon binding to the GRs, Budesonide influences several biochemical pathways. It suppresses the inflammatory response by inhibiting the release of inflammation-causing substances. It also affects the metabolism of carbohydrates, proteins, and fats, as well as the maintenance of fluid and electrolyte balance . The exact biochemical pathways affected by Budesonide are complex and involve a wide range of physiological processes .
Pharmacokinetics
It is metabolized in the liver via the CYP3A4 enzyme to two major metabolites, both of which are less than 1% as active as the parent compound . The drug is excreted in urine (60%) and feces as metabolites . The pharmacokinetics of Budesonide are influenced by its formulation, with oral formulations allowing for targeted, pH-dependent release in the treatment of inflammatory bowel disease .
Result of Action
The molecular and cellular effects of Budesonide’s action primarily involve the reduction of inflammation. By binding to GRs, Budesonide inhibits the release of inflammation-causing substances, leading to a decrease in inflammation in the body . This results in relief from symptoms in conditions such as Crohn’s disease, asthma, COPD, hay fever, allergies, and ulcerative colitis .
Action Environment
The action, efficacy, and stability of Budesonide can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the release and absorption of oral Budesonide formulations . Additionally, factors such as the patient’s metabolic rate, the presence of other medications, and individual variations in the expression and function of the CYP3A4 enzyme can influence the metabolism and overall effect of Budesonide .
Biochemische Analyse
Biochemical Properties
Budesonide 20-Carboxylic Acid is a glucocorticoid that interacts with the glucocorticoid receptor (GR) in the body . The interaction with GR leads to changes in the transcription of certain genes, which in turn affects various biochemical reactions .
Cellular Effects
Budesonide 20-Carboxylic Acid has been shown to have effects on various types of cells and cellular processes. For instance, it has been used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . It influences cell function by reducing inflammation and immune responses .
Molecular Mechanism
The molecular mechanism of action of Budesonide 20-Carboxylic Acid involves binding to the glucocorticoid receptor (GR). This binding leads to changes in the transcription of certain genes, which in turn affects various cellular processes .
Temporal Effects in Laboratory Settings
It is known that the drug has a high ratio between local and systemic effects, suggesting that it may have a long-lasting impact on cellular function .
Dosage Effects in Animal Models
It is known that the drug has a high ratio between local and systemic effects, suggesting that it may have a significant impact even at low doses .
Metabolic Pathways
Budesonide 20-Carboxylic Acid is involved in the glucocorticoid receptor pathway. It binds to the glucocorticoid receptor, leading to changes in the transcription of certain genes .
Transport and Distribution
It is known that the drug has a high ratio between local and systemic effects, suggesting that it may be efficiently transported and distributed within the body .
Subcellular Localization
It is known that the drug binds to the glucocorticoid receptor, which is typically located in the cytoplasm of cells .
Eigenschaften
IUPAC Name |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-4-5-19-29-18-11-16-15-7-6-13-10-14(25)8-9-22(13,2)20(15)17(26)12-23(16,3)24(18,30-19)21(27)28/h8-10,15-20,26H,4-7,11-12H2,1-3H3,(H,27,28)/t15-,16-,17-,18+,19?,20+,22-,23-,24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPORMLBYXHFAV-SREVKRBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methyl-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carboxamide](/img/structure/B130312.png)



![1-(2-Hydroxynaphthalen-1-yl)naphthalen-2-ol;1-[2-(4,5,6,7-tetrahydroinden-1-id-1-yl)ethyl]-4,5,6,7-tetrahydroinden-1-ide;titanium(2+)](/img/structure/B130322.png)
